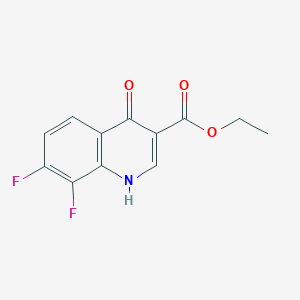

Ethyl 7,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 7,8-difluoro-4-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F2NO3/c1-2-18-12(17)7-5-15-10-6(11(7)16)3-4-8(13)9(10)14/h3-5H,2H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIFIWEDEMMZFND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30594422 | |

| Record name | Ethyl 7,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

228728-81-2 | |

| Record name | Ethyl 7,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 7,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

This guide provides a comprehensive overview of the synthetic pathway for Ethyl 7,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, a key intermediate in the development of advanced fluoroquinolone antibiotics. The narrative is structured to provide not only the procedural steps but also the underlying scientific principles and field-proven insights essential for researchers, chemists, and professionals in drug development.

Introduction: The Significance of the Fluoroquinolone Scaffold

The quinolone core is a privileged scaffold in medicinal chemistry, forming the backbone of a major class of synthetic antibacterial agents. The introduction of fluorine atoms into the quinoline ring, particularly at the C6, C7, and C8 positions, has been a pivotal strategy in enhancing the potency, pharmacokinetic profile, and spectrum of activity of these drugs.[1] this compound serves as a crucial building block for the synthesis of novel fluoroquinolones, where modifications at the N1 and C7 positions can be systematically explored to optimize therapeutic properties.

The synthesis of this key intermediate predominantly relies on the principles of the Gould-Jacobs reaction, a robust and widely adopted method for constructing the 4-hydroxyquinoline system.[1][2] This approach involves a two-step sequence: a condensation reaction followed by a high-temperature thermal cyclization.

Overview of the Synthetic Strategy

The synthesis of this compound is efficiently achieved through a two-stage process. The logical flow of this synthesis is designed for scalability and high purity of the final product.

References

Physical and chemical properties of Ethyl 7,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

An In-Depth Technical Guide to Ethyl 7,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Section 1: Introduction and Strategic Overview

This compound stands as a pivotal molecular scaffold in medicinal chemistry, particularly in the development of fluoroquinolone antibiotics.[1][2] Its strategic importance lies in the specific arrangement of its functional groups: the difluoro substitution on the benzene ring, the 4-oxo-3-carboxylate system characteristic of quinolones, and the reactive N-H and C-7 positions.[3][4] This guide provides a comprehensive analysis of its physical and chemical properties, reactivity, synthesis, and analytical characterization, offering field-proven insights for researchers and drug development professionals. Understanding these core attributes is essential for leveraging this intermediate to its full potential in the synthesis of next-generation therapeutic agents.

Section 2: Core Molecular Profile

The fundamental identity of a chemical entity is defined by its structure and core identifiers. These data form the basis for all subsequent chemical and physical characterization.

Chemical Structure:

Caption: Figure 1. Chemical Structure of the title compound.

Table 1: Compound Identifiers and Properties

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | ethyl 7,8-difluoro-4-oxo-1H-quinoline-3-carboxylate | [5] |

| Molecular Formula | C₁₂H₉F₂NO₃ | [5] |

| Molecular Weight | 253.20 g/mol | [5] |

| Exact Mass | 253.05504947 Da | [5] |

| CAS Number | 105554-43-4 (Referenced for a related N-ethylated structure, specific CAS for the title compound is not broadly listed) | N/A |

Section 3: Physicochemical Properties

The physical properties of a compound dictate its behavior in different environments and are critical for designing reaction conditions, purification strategies, and formulation protocols.

Table 2: Summary of Physical Properties

| Property | Observation | Rationale & Scientific Insight |

|---|---|---|

| Appearance | White to light yellow crystalline solid. | The extended planar, conjugated system of the quinolone core allows for absorption of light in the near-UV/visible spectrum, often imparting a pale yellow color. The solid state is a result of strong intermolecular forces, including hydrogen bonding and π-stacking. |

| Melting Point | Not widely reported; similar des-fluoro compounds melt >200 °C.[6][7] | High melting points are characteristic of 4-quinolones due to the planar structure facilitating efficient crystal lattice packing and intermolecular N-H···O=C hydrogen bonding between the quinolone rings. |

| Solubility | Sparingly soluble in water. Soluble in polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO).[8][9] | The molecule possesses both polar (ester, ketone, N-H) and nonpolar (aromatic rings) regions. Its poor aqueous solubility is due to the dominant hydrophobic character and strong crystal lattice energy. Solubility in solvents like DMF is achieved by disrupting these intermolecular forces. |

The 4-quinolone scaffold exists in a tautomeric equilibrium with its 4-hydroxyquinoline form. For this class of compounds, the keto (4-oxo) tautomer is predominantly favored in both solid and solution states, a stability conferred by the formation of a conjugated amide system.[3]

Section 4: Spectroscopic & Analytical Characterization

Robust analytical methods are crucial for confirming the identity and purity of synthetic intermediates. Spectroscopic data provides a molecular fingerprint, while chromatographic techniques assess purity.

Spectroscopic Profile

-

¹H NMR (Proton NMR): The proton spectrum is expected to show distinct signals for the ethyl group (a triplet and a quartet), aromatic protons on the difluorinated ring (complex multiplets due to H-F coupling), a singlet for the proton at C-2, and a broad singlet for the N-H proton.

-

¹³C NMR (Carbon NMR): The carbon spectrum would reveal signals for the ethyl ester carbons, the carbonyl carbons (ketone and ester), and distinct aromatic carbons, with characteristic splitting patterns for those bearing fluorine atoms (large ¹J-CF and smaller ²J-CF and ³J-CF coupling constants).[10]

-

Infrared (IR) Spectroscopy: Key vibrational frequencies would include a broad peak around 3200-3000 cm⁻¹ (N-H stretch), sharp peaks around 1720-1740 cm⁻¹ (C=O stretch of the ester) and 1660-1680 cm⁻¹ (C=O stretch of the quinolone ketone), and strong C-F stretching bands in the 1300-1100 cm⁻¹ region.[11]

-

Mass Spectrometry (MS): The mass spectrum would show a prominent molecular ion peak [M]+ or protonated molecule [M+H]+ corresponding to its exact mass of 253.055 Da.[5]

Analytical Workflow: Purity Assessment by Thin-Layer Chromatography (TLC)

TLC is an indispensable, rapid technique for monitoring reaction progress and assessing the purity of the final product.

Protocol for TLC Analysis:

-

Plate Preparation: Use a silica gel 60 F₂₅₄ aluminum-backed TLC plate.[12][13] The F₂₅₄ indicator fluoresces under 254 nm UV light, allowing for visualization of UV-active compounds as dark spots.

-

Sample Preparation: Dissolve a small amount (approx. 1 mg) of the compound in a suitable solvent like ethyl acetate or dichloromethane.

-

Spotting: Using a capillary tube, carefully spot the dissolved sample onto the baseline of the TLC plate.

-

Development: Place the plate in a sealed chromatography tank containing a pre-saturated atmosphere of a mobile phase, typically a mixture of a nonpolar and a polar solvent (e.g., 7:3 Hexane:Ethyl Acetate). The choice of solvent system is critical; the polarity is adjusted to achieve a retention factor (Rf) value between 0.3 and 0.7 for optimal separation.

-

Visualization: After the solvent front has migrated up the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a UV lamp at 254 nm. A single spot indicates high purity.

Caption: Figure 2. Standard workflow for purity analysis via TLC.

Section 5: Chemical Reactivity and Synthesis

The synthetic utility of this compound stems from its well-defined reactive sites, which allow for controlled, sequential modifications.

Core Synthesis: The Gould-Jacobs Reaction

The construction of the quinolone ring system is commonly achieved via the Gould-Jacobs reaction. This powerful method involves two key stages: condensation and thermal cyclization.[14]

Protocol for Synthesis:

-

Condensation: React 2,3-difluoroaniline with diethyl ethoxymethylenemalonate (EMME). This reaction is typically performed neat or in a high-boiling solvent at elevated temperatures (e.g., 110-130 °C).[8] This step forms an enamine intermediate. The causality here is the nucleophilic attack of the aniline nitrogen onto the electron-deficient central carbon of EMME, followed by the elimination of ethanol.

-

Cyclization: The intermediate from step 1 is heated in a high-boiling point solvent (e.g., diphenyl ether) or with a dehydrating acid catalyst like polyphosphoric acid (PPA) at high temperatures (e.g., 250 °C).[8] This intramolecular Friedel-Crafts-type reaction closes the second ring to form the 4-hydroxyquinoline system, which tautomerizes to the more stable 4-oxo form.

-

Workup and Purification: The reaction mixture is cooled and poured into a non-solvent like hexane to precipitate the crude product. The solid is collected by filtration and purified by recrystallization from a suitable solvent such as ethanol or dimethylformamide.

Caption: Figure 3. Key stages of the Gould-Jacobs synthesis pathway.

Key Downstream Reactions

This molecule is rarely the final target but rather a platform for further elaboration.

-

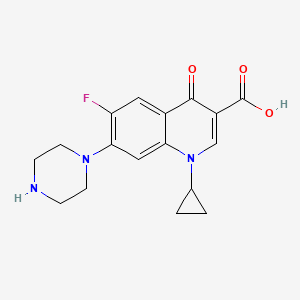

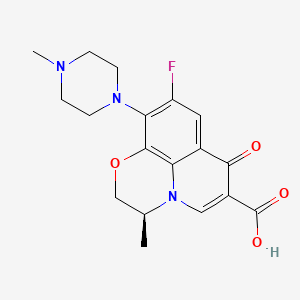

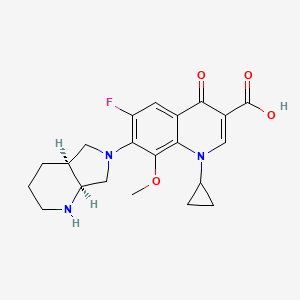

N-1 Alkylation: The N-H proton is acidic and can be deprotonated with a mild base (e.g., K₂CO₃) and subsequently alkylated with agents like ethyl iodide or cyclopropyl bromide to install the N-substituent common in many antibiotics.[1][9]

-

C-3 Ester Hydrolysis: The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid using aqueous base (e.g., NaOH) followed by acidic workup.[7] The resulting carboxylic acid is a critical pharmacophore for DNA gyrase inhibition in fluoroquinolone antibiotics.

-

C-7 Nucleophilic Aromatic Substitution (SNA): The fluorine at C-7 is activated towards nucleophilic substitution by the electron-withdrawing effect of the 4-oxo group. This allows for the introduction of various amines, such as piperazine derivatives, which are essential for modulating the antibacterial spectrum and pharmacokinetic properties of the final drug.[15][16]

Section 6: Application in Drug Development

The primary and most significant application of this compound is as a key intermediate (a "quinolone core") for the synthesis of fluoroquinolone antibiotics. The 7,8-difluoro substitution pattern is found in several potent antibacterial agents. The journey from this intermediate to a final active pharmaceutical ingredient (API) involves a predictable sequence of modifications.

Sources

- 1. US4822801A - 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigations on the 4-quinolone-3-carboxylic acid motif. 3. Synthesis, structure-affinity relationships, and pharmacological characterization of 6-substituted 4-quinolone-3-carboxamides as highly selective cannabinoid-2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C12H9F2NO3 | CID 18523288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate | C12H11NO3 | CID 220876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 8. prepchem.com [prepchem.com]

- 9. prepchem.com [prepchem.com]

- 10. rsc.org [rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. merckmillipore.com [merckmillipore.com]

- 14. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]

- 15. Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Data of Ethyl 7,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS Number: 185011-75-0)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic properties of Ethyl 7,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, a fluoroquinolone derivative of significant interest in medicinal chemistry and drug development. Due to the limited availability of experimental spectra in the public domain, this document leverages high-quality predicted spectroscopic data to offer insights into its structural characterization. This guide is intended to serve as a valuable resource for researchers in the synthesis, identification, and analysis of this compound and its analogues.

Molecular Structure and Overview

This compound is a member of the fluoroquinolone class of compounds, characterized by a bicyclic core structure. The presence of two fluorine atoms on the benzene ring, a carboxylic acid ethyl ester group, and a ketone functional group dictates its unique spectroscopic features.

Chemical Structure:

Molecular Formula: C₁₂H₉F₂NO₃ Molecular Weight: 253.20 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra for this compound.

Predicted ¹H NMR Spectrum

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-2 | 8.5 - 8.7 | s | - |

| H-5 | 7.8 - 8.0 | t | ~8-10 (JH-F) |

| H-6 | 7.3 - 7.5 | dd | ~8-10 (JH-H), ~4-6 (JH-F) |

| N-H | 12.0 - 13.0 | br s | - |

| -OCH₂CH₃ | 4.2 - 4.4 | q | ~7 |

| -OCH₂CH₃ | 1.2 - 1.4 | t | ~7 |

Disclaimer: Predicted data is based on computational models and should be confirmed with experimental data when available.

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Protons (H-5, H-6): The protons on the fluorinated benzene ring are expected to appear in the downfield region (7.3-8.0 ppm) due to the electron-withdrawing nature of the aromatic system and the attached fluorine atoms. The H-5 proton will likely appear as a triplet due to coupling with the adjacent H-6 and the fluorine at position 7. The H-6 proton is expected to be a doublet of doublets due to coupling with H-5 and the fluorine at position 7.

-

Vinyl Proton (H-2): The proton at the 2-position of the quinolone ring is highly deshielded and is expected to appear as a singlet in the range of 8.5-8.7 ppm.

-

NH Proton: The proton on the nitrogen atom is acidic and its chemical shift is often broad and can vary with solvent and concentration. It is predicted to be a broad singlet in the far downfield region (12.0-13.0 ppm).

-

Ethyl Group Protons: The methylene (-OCH₂-) protons of the ethyl ester will appear as a quartet due to coupling with the three methyl protons. The methyl (-CH₃) protons will appear as a triplet due to coupling with the two methylene protons.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice for quinolone derivatives due to their polarity and to observe the exchangeable NH proton.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

-

Instrument Parameters:

-

Spectrometer Frequency: 400 MHz or higher for better resolution.

-

Pulse Sequence: A standard single-pulse experiment (zg30).

-

Number of Scans: 16 to 64 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

Caption: Simplified representation of proton environments.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Ketone) | 175 - 180 |

| C=O (Ester) | 165 - 170 |

| C-7, C-8 (C-F) | 145 - 155 (d, JC-F) |

| C-4a, C-8a | 135 - 145 |

| C-2 | 140 - 150 |

| C-5, C-6 | 110 - 125 |

| C-3 | 110 - 115 |

| -OCH₂CH₃ | 60 - 65 |

| -OCH₂CH₃ | 14 - 16 |

Disclaimer: Predicted data is based on computational models and should be confirmed with experimental data when available.

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbons: Two distinct carbonyl signals are expected. The ketone carbonyl (C-4) will be further downfield (175-180 ppm) compared to the ester carbonyl (165-170 ppm).

-

Aromatic Carbons: The carbons directly bonded to fluorine (C-7 and C-8) will appear as doublets due to one-bond carbon-fluorine coupling (¹JC-F) and will be significantly downfield. The other aromatic carbons will appear in the typical aromatic region (110-145 ppm).

-

Ethyl Group Carbons: The methylene carbon (-OCH₂-) is expected around 60-65 ppm, and the methyl carbon (-CH₃) will be in the upfield region around 14-16 ppm.

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use a more concentrated sample than for ¹H NMR (20-50 mg in 0.6-0.7 mL of deuterated solvent).

-

Instrument Parameters:

-

Spectrometer Frequency: 100 MHz or higher.

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3100 | N-H Stretch | Amine |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 2980 - 2850 | C-H Stretch | Aliphatic (Ethyl) |

| 1720 - 1690 | C=O Stretch | Ester |

| 1680 - 1650 | C=O Stretch | Ketone |

| 1620 - 1580 | C=C Stretch | Aromatic |

| 1300 - 1100 | C-F Stretch | Aryl Fluoride |

| 1250 - 1000 | C-O Stretch | Ester |

Disclaimer: Predicted data is based on computational models and should be confirmed with experimental data when available.

Interpretation of the IR Spectrum:

-

N-H Stretch: A broad absorption band is expected in the region of 3300-3100 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine in the quinolone ring.

-

C=O Stretches: Two strong absorption bands are anticipated for the two carbonyl groups. The ester carbonyl will likely appear at a higher wavenumber (1720-1690 cm⁻¹) than the ketone carbonyl (1680-1650 cm⁻¹), which is part of a conjugated system.

-

C-F Stretches: Strong absorption bands in the 1300-1100 cm⁻¹ region are characteristic of the C-F stretching vibrations of the aryl fluoride groups.

-

Aromatic and Aliphatic C-H Stretches: The aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group will be just below 3000 cm⁻¹.

Experimental Protocol for IR Spectroscopy (ATR Method):

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Apply pressure to the sample using the anvil.

-

Record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Caption: Proposed ESI-MS Fragmentation.

Experimental Protocol for Mass Spectrometry (ESI-MS):

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

-

Instrument Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Scan Range: A range that includes the expected molecular ion, for example, m/z 50-500.

-

Collision Energy (for MS/MS): If fragmentation data is desired, a precursor ion is selected and subjected to collision-induced dissociation (CID) with a collision gas (e.g., argon or nitrogen) at varying energies.

-

Conclusion

The predicted spectroscopic data for this compound provides a detailed and valuable framework for its structural characterization. The key features include characteristic signals in the ¹H and ¹³C NMR spectra arising from the fluoroquinolone core and the ethyl ester group, distinct stretching frequencies in the IR spectrum for the carbonyl and C-F bonds, and predictable fragmentation patterns in the mass spectrum. This guide serves as a practical reference for researchers, enabling them to identify and analyze this important compound with a higher degree of confidence. It is strongly recommended to confirm these predicted data with experimental results whenever possible.

References

-

Tang, Q., et al. (2011). Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. Journal of Liquid Chromatography & Related Technologies, 34(10-11), 869-881. [Link]

-

Ghosh, G., and S. C. Bhattacharya. (2005). Spectroscopic properties of fluoroquinolone antibiotics and nanosecond solvation dynamics in aerosol-OT reverse micelles. The Journal of Physical Chemistry B, 109(18), 9145-9153. [Link]

-

Tang, Q., et al. (2011). Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. ResearchGate. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

The Gould-Jacobs Reaction: A Technical Guide to Fluoroquinolone Synthesis

Introduction: The Enduring Significance of Fluoroquinolones and Their Synthesis

Fluoroquinolones represent a critical class of synthetic broad-spectrum antibacterial agents that have been a cornerstone of infectious disease treatment for decades.[1][2] Their mechanism of action, which involves the inhibition of bacterial DNA gyrase and topoisomerase IV, has made them indispensable in the fight against a wide range of bacterial pathogens.[2] The core chemical scaffold of these drugs is the quinolone ring system, and the Gould-Jacobs reaction, first reported in 1939, remains a fundamental and widely employed method for its construction.[3][4] This guide provides an in-depth technical exploration of the Gould-Jacobs reaction mechanism as it applies to the synthesis of fluoroquinolones, offering insights for researchers, scientists, and drug development professionals.

The general structure of fluoroquinolones is a bicyclic system featuring several key positions for modification, which in turn influences the drug's pharmacokinetic and pharmacodynamic properties.[1] Notably, the presence of a fluorine atom at the C-6 position is a hallmark of the "fluoroquinolone" subclass, significantly enhancing antibacterial activity.[5] The synthesis of this core structure is therefore a pivotal step in the development of new and more effective antibacterial agents.

The Gould-Jacobs Reaction: A Mechanistic Deep Dive

The Gould-Jacobs reaction is a multi-step process for the synthesis of 4-hydroxyquinoline derivatives from anilines.[6][7] The overall transformation can be conceptually broken down into two primary stages: the initial condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization.[3][8]

Part 1: Condensation to Form the Anilidomethylenemalonate Intermediate

The reaction commences with the nucleophilic attack of the aniline's amino group on the electron-deficient β-carbon of an alkoxymethylenemalonate ester, typically diethyl ethoxymethylenemalonate (DEEM).[3][8] This is a classic Michael-type addition. The subsequent elimination of an alcohol molecule (ethanol in the case of DEEM) yields a stable anilidomethylenemalonate intermediate.[3][6] This initial condensation step is generally carried out at moderately elevated temperatures, often in the range of 100-130 °C.[3]

The choice of aniline is critical. The Gould-Jacobs reaction is particularly effective for anilines bearing electron-donating groups at the meta-position, which can influence the regioselectivity of the subsequent cyclization step.[6][7] For the synthesis of fluoroquinolones, a key starting material is often a substituted aniline, such as 3-chloro-4-fluoroaniline, which provides the necessary fluorine and a leaving group for later modifications.[9]

Part 2: Thermal Cyclization to the Quinolone Core

This is the defining and most demanding step of the Gould-Jacobs reaction. The anilidomethylenemalonate intermediate undergoes an intramolecular cyclization at high temperatures, typically exceeding 250 °C.[3][8] This process is a 6-electron electrocyclization, a type of pericyclic reaction.[6][7] The high energy of activation for this step necessitates the use of high-boiling point solvents like diphenyl ether or Dowtherm A, or the application of microwave irradiation to achieve the required temperatures efficiently.[3][10]

The cyclization occurs via an electrophilic attack of one of the ester carbonyl carbons onto the ortho-position of the aniline ring.[11] This is an intramolecular electrophilic aromatic substitution. Subsequent elimination of another molecule of ethanol leads to the formation of the quinoline ring system, specifically an ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate.[6] It is important to note that this product exists in tautomeric equilibrium with its enol form, ethyl 4-hydroxyquinoline-3-carboxylate.[6][8]

The regioselectivity of this cyclization can be a critical consideration, especially when using asymmetrically substituted anilines, as the reaction can potentially proceed at two different ortho positions.[10] The electronic and steric nature of the substituents on the aniline ring plays a significant role in directing the cyclization.[10]

Diagram of the Gould-Jacobs Reaction Mechanism

Caption: The multi-step reaction pathway of the Gould-Jacobs synthesis.

Experimental Protocols and Considerations

The successful execution of the Gould-Jacobs reaction requires careful control of reaction conditions. Both classical thermal and modern microwave-assisted protocols are widely used.

Protocol 1: Classical High-Temperature Synthesis

This traditional method relies on high-boiling point solvents to achieve the necessary temperatures for cyclization.

Step 1: Formation of the Anilidomethylenemalonate Intermediate

-

Combine the substituted aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq) in a round-bottom flask.[3]

-

Heat the mixture at 100-130 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the formation of the intermediate.[3]

-

Remove the ethanol byproduct under reduced pressure. The crude intermediate can often be used directly in the next step.[3]

Step 2: Thermal Cyclization

-

Dissolve the anilidomethylenemalonate intermediate in a high-boiling solvent such as diphenyl ether (approximately 5-10 mL per gram of intermediate).[3]

-

Heat the solution to a vigorous reflux (around 250 °C) for 30-60 minutes in a flask equipped with a reflux condenser.[3]

-

Cool the reaction mixture to room temperature. The 4-hydroxy-3-carboethoxyquinoline product should precipitate.[3]

-

Add a non-polar solvent like cyclohexane or hexane to aid in the precipitation.[3]

-

Collect the solid product by filtration, wash with the non-polar solvent, and dry.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation offers a significant advantage in terms of reduced reaction times and often improved yields.[12]

Step 1 & 2: Combined Condensation and Cyclization

-

In a microwave-safe vial, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (e.g., 3.0 eq).[12]

-

Seal the vial and heat the mixture in a microwave reactor to a high temperature (e.g., 250-300 °C) for a short duration (e.g., 5-15 minutes).[12]

-

Cool the vial to room temperature, which should induce precipitation of the product.[12]

-

Filter the solid product and wash with a suitable solvent like ice-cold acetonitrile.[12]

Quantitative Data: Impact of Temperature and Time

The efficiency of the thermal cyclization step is highly dependent on both temperature and reaction time. The following table summarizes representative data on the impact of these parameters on product yield.

| Entry | Temperature (°C) | Reaction Time (min) | Isolated Yield (%) |

| 1 | 250 | 7.5 | 1 |

| 2 | 300 | 7.5 | 37 |

| 3 | 250 | 15 | 9 |

| 4 | 300 | 15 | 28 |

| 5 | 300 | 5 | 47 |

Data adapted from a microwave-assisted Gould-Jacobs reaction study.[12]

Analysis: This data clearly demonstrates that higher temperatures are crucial for the intramolecular cyclization.[12] However, prolonged reaction times at very high temperatures can lead to product degradation.[3] Optimization of both temperature and time is therefore essential to maximize the yield of the desired quinolone product.[12]

Post-Cyclization Modifications: The Path to Fluoroquinolones

The product of the Gould-Jacobs reaction, a 4-oxo-quinoline-3-carboxylate, serves as a versatile intermediate for the synthesis of fluoroquinolone antibiotics.[9] The subsequent steps typically involve:

-

Saponification: The ester group at the 3-position is hydrolyzed to a carboxylic acid using a base such as sodium hydroxide.[3][6] This carboxylic acid moiety is a key pharmacophore for antibacterial activity.[1]

-

N-Alkylation: An alkyl group, often a cyclopropyl or ethyl group, is introduced at the N-1 position.[13]

-

Nucleophilic Aromatic Substitution: The crucial step for introducing the side chain at the C-7 position is a nucleophilic aromatic substitution reaction. The leaving group at C-7 (often a chlorine atom derived from the starting aniline) is displaced by a nitrogen-based heterocycle, such as a piperazine derivative.[9][14] This side chain significantly influences the antibacterial spectrum and potency of the final drug.

Workflow for Fluoroquinolone Synthesis from the Gould-Jacobs Product

Caption: Post-Gould-Jacobs workflow for fluoroquinolone synthesis.

Conclusion: A Foundational Reaction with Modern Relevance

The Gould-Jacobs reaction, despite its long history, remains a highly relevant and powerful tool in the synthesis of quinolones and, by extension, the life-saving class of fluoroquinolone antibiotics. Its mechanism, a testament to the principles of nucleophilic addition, electrocyclization, and electrophilic aromatic substitution, provides a robust pathway to the core quinolone scaffold. Modern adaptations, particularly the use of microwave technology, have further enhanced its efficiency and utility. For researchers and professionals in drug development, a thorough understanding of the Gould-Jacobs reaction is not just a matter of historical chemical knowledge, but a practical necessity for the continued innovation of antibacterial therapies.

References

-

Wikipedia. Gould–Jacobs reaction. [Link]

-

Popova, Y., et al. (2023). A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. Molecules, 28(6), 2789. [Link]

-

Wikiwand. Gould–Jacobs reaction. [Link]

-

Al-Soud, Y. A., et al. (2016). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Journal of Chemical and Pharmaceutical Research, 8(8), 815-821. [Link]

-

Larock, R. C., & Dong, D. (2001). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 66(23), 7684–7689. [Link]

-

Chemist Nate. (2022, January 15). Organic Chemistry - Gould-Jacobs Reaction Mechanism [Video]. YouTube. [Link]

-

Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. [Link]

-

Kaczor, A. A., & Polski, A. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 25(16), 3603. [Link]

-

Química Orgánica. (2010). Synthesis of Fluoroquinolone Antibiotics. [Link]

-

Química Orgánica. (2010). Synthesis of Fluoroquinolone Antibiotics. [Link]

-

Khan, T., et al. (2016). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. Molecules, 21(8), 1070. [Link]

-

Organic Chemistry Portal. (2018). Chemoselective Synthesis of N-Arylenaminones and 3-Aroylquinolines by Synergistic Control of Temperature and Amount of Catalyst. [Link]

-

University of Liverpool. Chapter 7: Quinolines and Isoquinolines. [Link]

-

ResearchGate. Gould–Jacobs Reaction. [Link]

-

Spînu, A. D., et al. (2024). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Pathogens, 14(1), 1. [Link]

-

Wernik, M., et al. (2020). On the Regioselectivity of the Gould–Jacobs Reaction: Gas‐Phase Versus Solution‐Phase Thermolysis. European Journal of Organic Chemistry, 2020(43), 6825-6833. [Link]

-

University of Liverpool. Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines. [Link]

-

NROChemistry. (2022, August 18). Synthesis of Drugs: Lascufloxacin [Video]. YouTube. [Link]

-

The Merck Index Online. (n.d.). Gould-Jacobs Reaction. [Link]

-

The Merck Index Online. (n.d.). Gould-Jacobs Reaction. [Link]

-

ResearchGate. Regioselectivity of the Gould–Jacobs Reaction. [Link]

-

Wikipedia. Quinolone antibiotic. [Link]

-

BCC Online GPAT Coaching. (2018, July 25). 42 || electrophilic and nucleophilic aromatic substitution in quinolone & isoquinoline [Video]. YouTube. [Link]

-

Química Orgánica. Electrophilic substitution reaction in quinoline and isoquinoline. [Link]

-

ResearchGate. Synthesis of the antimalarial chloroquine (9) via the Gould-Jacobs... [Link]

-

ResearchGate. (2018). Design, Synthesis and Docking Studies of Some Novel Fluoroquinolone Compounds with Antibacterial Activity. [Link]

-

Royal Society of Chemistry. (2020). Recent synthetic efforts in the preparation of 2-(3,4)-alkenyl (aryl) quinoline molecules towards anti-kinetoplastid agents. [Link]

-

Guo, J., et al. (2021). Synthesis of arylamines and N-heterocycles by direct catalytic nitrogenation using N2. Nature Catalysis, 4(1), 60–67. [Link]

-

Guo, J., et al. (2021). Synthesis of arylamines and N-heterocycles by direct catalytic nitrogenation using N2. Nature Catalysis, 4(1), 60–67. [Link]

-

Organic Chemistry Portal. Arylamine synthesis by amination (alkylation). [Link]

-

ResearchGate. (2018). A Practical Synthesis of N-Tosylimines of Arylaldehydes. [Link]

Sources

- 1. A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Gould-Jacobs Reaction [drugfuture.com]

- 5. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 7. Gould–Jacobs reaction - Wikiwand [wikiwand.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. webpages.iust.ac.ir [webpages.iust.ac.ir]

- 12. ablelab.eu [ablelab.eu]

- 13. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]

- 14. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

A Technical Guide to the Starting Materials for Ethyl 7,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinolone Core and Its Significance

Ethyl 7,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a critical chemical intermediate. Its core structure, the 4-quinolone ring system, is the foundational scaffold for numerous fluoroquinolone antibiotics, a class of broad-spectrum antibacterial agents that have been indispensable in treating a wide range of bacterial infections. These drugs function by inhibiting essential bacterial enzymes, DNA gyrase and topoisomerase IV, thereby preventing DNA replication and repair.[1] The precise placement of fluorine atoms at the C-7 and C-8 positions, along with the carboxylic acid precursor at C-3, makes this specific molecule a highly sought-after building block for the synthesis of potent next-generation antibiotics.

The efficacy, yield, and purity of the final active pharmaceutical ingredient (API) are intrinsically linked to the quality and selection of the initial starting materials. This guide provides an in-depth analysis of the primary and alternative starting materials and the synthetic strategies employed to construct this vital quinolone core, with a focus on the well-established Gould-Jacobs reaction.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic approach to this compound logically reveals the most viable starting materials. The primary disconnection strategy involves breaking the bonds formed during the key cyclization step. This approach, central to the Gould-Jacobs reaction, identifies two fundamental building blocks: a substituted aniline and a malonic ester derivative.

-

C-N and C-C Bond Disconnection: The quinolone ring is disconnected across the N1-C2 and C4-C4a bonds. This reveals an N-arylenamine intermediate.

-

Enamine Disconnection: The enamine intermediate is further disconnected to its synthetic equivalents: a trifluorinated aniline and a three-carbon electrophile, diethyl ethoxymethylenemalonate (DEEMM).

This analysis points directly to 2,3,4-Trifluoroaniline and Diethyl ethoxymethylenemalonate (DEEMM) as the principal starting materials for the most common synthetic route.

Caption: Retrosynthetic analysis of the target quinolone.

The Primary Synthetic Route: A Deep Dive into the Gould-Jacobs Reaction

The Gould-Jacobs reaction, first reported in 1939, remains the most reliable and widely used method for synthesizing 4-hydroxyquinoline derivatives.[2][3] It involves two key transformations: an initial condensation reaction followed by a high-temperature thermal cyclization.

Starting Material 1: 2,3,4-Trifluoroaniline

-

Role: This molecule serves as the foundational aromatic block, providing the benzene portion of the quinoline ring system. The specific substitution pattern of the fluorine atoms is crucial, as it directly translates to the 7,8-difluoro substitution in the final product.

-

Properties: It is a liquid with a boiling point of 92 °C at 48 mmHg and a density of approximately 1.393 g/mL.

-

Causality of Choice: The fluorine atoms at positions 7 and 8 of the quinolone core are known to enhance the antibacterial activity and pharmacokinetic properties of the final drug. Using 2,3,4-trifluoroaniline ensures this precise substitution pattern from the outset. The amino group provides the necessary nucleophilicity to initiate the reaction with DEEMM.

Starting Material 2: Diethyl 2-(ethoxymethylene)malonate (DEEMM)

-

Role: DEEMM acts as the three-carbon electrophilic partner. It provides the atoms that will become C-2, C-3, and C-4 of the quinolone ring, including the crucial carboxylate group at C-3.

-

Synthesis & Properties: DEEMM is typically synthesized via the condensation of diethyl malonate and triethyl orthoformate.[4] It is a key intermediate in the synthesis of various heterocyclic compounds.

-

Causality of Choice: DEEMM is an effective Michael acceptor. The ethoxymethylene group provides a reactive site for the initial nucleophilic attack by the aniline, and the ethoxy group serves as an excellent leaving group in the subsequent condensation. The two ester groups facilitate the final ring-closing cyclization.

Experimental Protocol: Gould-Jacobs Synthesis

This section details a representative, two-step protocol for the synthesis of the target compound from the selected starting materials.

Caption: Forward synthesis workflow via the Gould-Jacobs reaction.

Step 1: Condensation to form Diethyl 2-((2,3,4-trifluorophenylamino)methylene)malonate

-

Objective: To form the key acyclic intermediate through a nucleophilic substitution/condensation reaction.

-

Methodology:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,3,4-trifluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.1 eq).[5]

-

Heat the reaction mixture to 100-130 °C. The reaction is typically conducted neat (without solvent).

-

Maintain this temperature for 1-2 hours. During this time, ethanol is eliminated as a byproduct.[5]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Upon completion, the ethanol byproduct can be removed under reduced pressure. The resulting crude intermediate, Diethyl 2-((2,3,4-trifluorophenylamino)methylene)malonate, is often a viscous oil or low-melting solid and can be used directly in the next step without further purification.

-

-

Expert Insight: The slight excess of DEEMM ensures the complete consumption of the more valuable trifluoroaniline. Conducting the reaction neat is efficient, but for larger scales, a high-boiling, non-reactive solvent could be used to improve heat transfer.

Step 2: Thermal Cyclization

-

Objective: To induce an intramolecular 6-electron electrocyclization to form the quinolone ring system.

-

Methodology:

-

Transfer the crude intermediate from Step 1 into a high-boiling point, inert solvent such as diphenyl ether or Dowtherm A.[6][7] The solvent volume should be sufficient to allow for efficient stirring at high temperatures.

-

Heat the mixture to reflux, typically around 250-260 °C.[6] This high temperature is critical to overcome the activation energy barrier for the cyclization.

-

Maintain reflux for 30-60 minutes. The reaction progress can be monitored by observing the formation of a precipitate as the product is often insoluble in the hot solvent.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Add a non-polar solvent such as cyclohexane or hexane to precipitate the product completely and to dilute the high-boiling solvent.[6]

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid thoroughly with the non-polar solvent to remove any residual high-boiling solvent.

-

Dry the product under vacuum to yield this compound as a solid.

-

-

Expert Insight: The choice of a high-boiling solvent is the most critical parameter in this step. Its purpose is purely to serve as a heat transfer medium to achieve the required temperature for cyclization. Inadequate temperature will result in incomplete reaction and low yields. Modern approaches sometimes utilize microwave irradiation to achieve the required temperatures rapidly, which can shorten reaction times and improve yields.[5][8][9]

Alternative Synthetic Approaches

While the Gould-Jacobs reaction is dominant, other strategies exist for constructing the quinolone core, which rely on different starting materials.

| Synthetic Route | Key Starting Materials | Advantages | Disadvantages |

| Gould-Jacobs | 2,3,4-Trifluoroaniline, Diethyl ethoxymethylenemalonate | Well-established, reliable, commercially available starting materials. | Requires very high temperatures for cyclization; harsh conditions. |

| From 3-Chloro-4,5-difluorobenzoic acid | 3-Chloro-4,5-difluorobenzoic acid, Diethyl malonate, Ethylamine | Avoids handling of trifluoroaniline initially. | Multi-step process involving acylation, condensation, and cyclization. |

| Microwave-Assisted Synthesis | Same as Gould-Jacobs | Dramatically reduced reaction times, often improved yields.[8] | Requires specialized microwave reactor equipment. |

Quality Control & Safety

Starting Material Integrity: The purity of the starting materials is paramount. Impurities in the 2,3,4-trifluoroaniline (e.g., other isomers) can lead to the formation of undesired quinolone regioisomers, which are difficult to separate from the final product.

-

Recommended QC: Verify the identity and purity of starting materials using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy before use.

Safety Considerations:

-

2,3,4-Trifluoroaniline: Toxic if swallowed or in contact with skin. Causes skin irritation and serious eye damage. May cause damage to organs through prolonged or repeated exposure.

-

High-Boiling Solvents (e.g., Diphenyl ether): Work must be conducted in a well-ventilated chemical fume hood. High temperatures pose a significant burn risk.

-

General Precautions: Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves (e.g., nitrile), and a lab coat.

Conclusion

The synthesis of this compound is most efficiently and commonly achieved through the Gould-Jacobs reaction. The judicious selection of 2,3,4-Trifluoroaniline and Diethyl ethoxymethylenemalonate as starting materials is the cornerstone of this strategy. Understanding the causality behind the reaction—the nucleophilic character of the aniline, the electrophilic nature of the malonate derivative, and the critical need for high thermal energy for cyclization—empowers chemists to optimize this process. While alternative routes exist, the directness and reliability of the Gould-Jacobs pathway have solidified its role as the principal method for accessing this vital pharmaceutical intermediate.

References

-

Goyal, R. et al. (2021). Green Chemistry Approaches Towards the Design and Synthesis of Anti-infective Fluoroquinolone Derivatives. Current Research in Green and Sustainable Chemistry, 4, 100044. Available at: [Link]

-

Al-Trawneh, S. A., & Taha, M. O. (2021). A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. Molecules, 26(11), 3237. Available at: [Link]

- Koga, H. (1983). Synthesis of 1-ethyl-7-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. U.S. Patent 4,388,465.

-

Wikipedia contributors. (2023). Gould–Jacobs reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Abdel-Wahab, B. F. et al. (2023). Design and synthesis of novel cytotoxic fluoroquinolone analogs through topoisomerase inhibition, cell cycle arrest, and apoptosis. Scientific Reports, 13(1), 1083. Available at: [Link]

-

Shahabawaz, M. et al. (2021). Design & Synthesis of Fluoroquinolone Through Green Chemistry Approach. International Journal of Biology, Pharmacy and Allied Sciences, 10(5), 1-15. Available at: [Link]

-

Merck & Co. (n.d.). Gould-Jacobs Reaction. The Merck Index. Available at: [Link]

-

Jin, J. et al. (2018). Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1161-1179. Available at: [Link]

-

Klimesova, V. et al. (2002). Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. Molecules, 7(5), 434-442. Available at: [Link]

-

Molbase. (n.d.). Synthesis of ethyl 7-ethyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate. Available at: [Link]

-

Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation. Application Note AN056. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18523288, this compound. Available at: [Link]

-

Yokoyama, N., Ritter, B., & Neubert, A.D. (1982). 2-Arylpyrazolo[4,3-c]quinolin-3-ones: A partial novel agonist and antagonist of benzodiazepines. Journal of Medicinal Chemistry, 25(4), 337-339. Available at: [Link]

-

Pires, M. M. et al. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. International Journal of Organic Chemistry, 3(1), 29-41. Available at: [Link]

Sources

- 1. Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 3. Gould-Jacobs Reaction [drugfuture.com]

- 4. Page loading... [guidechem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. CGS-9896-药物合成数据库 [drugfuture.com]

- 8. ijbpas.com [ijbpas.com]

- 9. ablelab.eu [ablelab.eu]

Crystal structure of Ethyl 7,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

An In-Depth Technical Guide to the Anticipated Crystal Structure of Ethyl 7,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

This guide provides a comprehensive technical analysis of the expected crystal structure of this compound. As a member of the fluoroquinolone class of compounds, which are renowned for their antibacterial activity, understanding its three-dimensional structure is paramount for rational drug design and the development of new therapeutic agents. While a definitive crystal structure for this specific molecule is not yet publicly available, this document leverages crystallographic data from closely related analogs to construct a robust predictive model of its molecular geometry, crystal packing, and intermolecular interactions. This approach is grounded in the well-established principles of crystal engineering and the consistent structural motifs observed across the quinolone family.

Introduction to the Quinolone Scaffold

Quinolone-3-carboxylic acids and their esters are fundamental scaffolds in medicinal chemistry. The core structure, a 4-oxo-1,4-dihydroquinoline ring system, is a privileged pharmacophore. The introduction of fluorine atoms at various positions on the benzene ring, as in the case of this compound, is known to significantly modulate the physicochemical and biological properties of these molecules, including their antibacterial potency and pharmacokinetic profiles.

The precise arrangement of atoms in the solid state, dictated by the crystal structure, governs critical properties such as solubility, dissolution rate, and stability, which are all key determinants of a drug's bioavailability. Therefore, single-crystal X-ray diffraction is an indispensable tool for elucidating these structures and providing insights into the non-covalent interactions that govern the supramolecular assembly.

Methodology: From Synthesis to Structural Elucidation

The successful determination of a crystal structure begins with the synthesis of high-purity, single-crystalline material. The experimental workflow is a multi-step process that requires precision and a deep understanding of both chemical synthesis and crystallographic principles.

Proposed Synthesis

A common and effective method for the synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxylates is the Gould-Jacobs reaction. A plausible synthetic route for the title compound would likely involve the reaction of an appropriately substituted aniline with diethyl ethoxymethylenemalonate followed by a thermal cyclization. For instance, a similar synthesis for a related compound, 1-ethyl-7-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, involves reacting N-ethyl-2-methyl-3-fluoroaniline with diethyl ethoxymethylenemalonate, followed by cyclization in polyphosphoric acid[1].

Single-Crystal X-ray Diffraction: A Self-Validating Protocol

The gold standard for determining the atomic arrangement in a crystalline solid is single-crystal X-ray diffraction (SC-XRD). The process is self-validating, as the quality of the final structural model is directly tied to the quality of the diffraction data and the refinement statistics.

Step-by-Step Experimental Protocol:

-

Crystal Growth: High-quality single crystals are typically grown by slow evaporation of a saturated solution of the compound. A variety of solvents and solvent mixtures would be screened to find conditions that yield crystals suitable for diffraction (well-formed, without significant twinning or defects).

-

Crystal Mounting and Data Collection: A suitable single crystal is mounted on a goniometer head of a diffractometer. The crystal is then cooled, typically to 100 K, to minimize thermal vibrations of the atoms, which results in higher quality diffraction data. The diffractometer, equipped with a monochromatic X-ray source (e.g., Mo Kα radiation), rotates the crystal through a series of orientations while a detector records the positions and intensities of the diffracted X-ray beams.

-

Data Reduction and Structure Solution: The collected diffraction data are processed to correct for experimental factors. The resulting data are then used to solve the phase problem and generate an initial electron density map. This map reveals the positions of the atoms in the unit cell.

-

Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods. This iterative process optimizes the atomic coordinates, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the final model is assessed using metrics such as the R-factor.

The following diagram illustrates the typical workflow from synthesis to final structural analysis.

Caption: Experimental workflow from synthesis to crystal structure determination.

Expected Crystallographic Analysis and Structural Features

Based on the crystal structures of analogous fluoroquinolones, such as Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate and Ethyl 8-chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate[2][3], we can predict the key structural features of the title compound.

Molecular Geometry

The quinoline ring system is expected to be nearly planar. In some related structures, a slight deviation from planarity is observed, with a small dihedral angle between the pyridine and benzene rings[3]. The ethyl carboxylate group at the 3-position will likely be oriented to minimize steric hindrance and may participate in intermolecular interactions.

Crystal Packing and Intermolecular Interactions

The crystal packing of quinolone derivatives is typically dominated by a network of hydrogen bonds and, in some cases, π-π stacking interactions.

-

Hydrogen Bonding: The primary hydrogen bond donor is the nitrogen atom (N-H) of the dihydroquinoline ring. The primary acceptors are the keto oxygen at the 4-position and the carbonyl oxygen of the ethyl carboxylate group. This leads to the formation of robust N-H···O hydrogen bonds, which often link the molecules into chains or layers[4][5]. Weaker C-H···O and C-H···F interactions may also play a role in stabilizing the crystal lattice[2][6].

-

π-π Stacking: The planar aromatic quinoline cores can interact through π-π stacking, where the electron-rich aromatic rings of adjacent molecules align. These interactions are crucial for the dense packing of molecules in the crystal[4][7].

The interplay of these non-covalent interactions dictates the final three-dimensional architecture of the crystal. The diagram below illustrates the anticipated network of intermolecular interactions.

Caption: Key intermolecular interactions stabilizing the crystal structure.

Anticipated Crystallographic Parameters

The following table summarizes typical crystallographic data observed for related fluoroquinolone structures, providing a reasonable expectation for the title compound.

| Parameter | Expected Value/System | Source (Analog Compounds) |

| Crystal System | Monoclinic or Triclinic | [2][3][5] |

| Space Group | P2₁/c, C2/c, or P-1 | [2][5][8] |

| Z (Molecules/Unit Cell) | 4 or 8 | [2][3] |

| Key Hydrogen Bonds | N-H···O, C-H···O | [2][4][5] |

Conclusion and Significance

This guide provides a detailed, predictive framework for understanding the crystal structure of this compound. Based on a wealth of data from analogous compounds, we anticipate a structure stabilized by a network of N-H···O hydrogen bonds and potential π-π stacking interactions, resulting in a densely packed, stable crystalline solid.

The insights derived from such a structural analysis are invaluable for the fields of drug development and materials science. A definitive crystal structure would allow for:

-

Structure-Activity Relationship (SAR) Studies: Correlating specific three-dimensional features with biological activity to design more potent and selective drug candidates.

-

Polymorph Screening: Identifying and characterizing different crystalline forms (polymorphs) of the compound, each with unique physicochemical properties.

-

Computational Modeling: Providing an accurate starting point for molecular modeling and simulations to predict drug-receptor interactions.

The eventual experimental determination of this crystal structure will be a critical step in advancing the development of new therapeutic agents based on the fluoroquinolone scaffold.

References

-

Bano, H., Shafi, S., Siddiqui, H. L., Choudhary, M. I., & Yousuf, S. (2017). Synthesis, single crystal X-ray diffraction, Hirshfeld surface and biological activity of quinolone derivatives. European Journal of Chemistry, 8(4), 422-429. [Link]

-

European Journal of Chemistry. (2017). Synthesis, single crystal X-ray diffraction, Hirshfeld surface and biological activity of quinolone derivatives. [Link]

-

Wang, D. C., Huang, X. M., Liu, Y. P., & Tang, C. L. (2008). Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2214. [Link]

-

National Center for Biotechnology Information. Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate. [Link]

- Patents. (n.d.). Synthesis of 1-ethyl-7-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

-

ResearchGate. (2008). (PDF) Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate. [Link]

-

ACS Omega. (2023). Selective Copper(II) Complexes against Mycobacterium tuberculosis. [Link]

-

Fábián, L., & Kálmán, A. (2022). Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids. Crystal Growth & Design, 22(5), 3329–3341. [Link]

-

ACS Publications. (2022). Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids. [Link]

-

The Journal of Organic Chemistry. (n.d.). Ahead of Print. [Link]

-

ResearchGate. (n.d.). Which intermolecular interactions have a significant influence on crystal packing? | Request PDF. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 751784, Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. [Link]

-

MDPI. (2022). Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. [Link]

-

ResearchGate. (n.d.). Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. [Link]

-

Molbase. (n.d.). Synthesis of ethyl 7-ethyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate. [Link]

-

MDPI. (2023). Influence of Intermolecular Interactions on Crystallite Size in Crystalline Solid Dispersions. [Link]

-

National Center for Biotechnology Information. (2009). Ethyl 8-chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 18523288, this compound. [Link]

- Google Patents. (n.d.).

-

MDPI. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. [Link]

-

National Center for Biotechnology Information. (2015). Crystal structure of ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate. [Link]

-

ResearchGate. (2015). Crystal structure of ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate. [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ethyl 8-chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal structure of ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis, single crystal X-ray diffraction, Hirshfeld surface and biological activity of quinolone derivatives | European Journal of Chemistry [eurjchem.com]

An In-depth Technical Guide to Determining the Solubility of Ethyl 7,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate in Common Solvents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of Ethyl 7,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Given the critical role of solubility in the efficacy and formulation of pharmaceutical compounds, this document outlines the theoretical underpinnings and practical methodologies for a robust solubility assessment.

Introduction: The Significance of Solubility for Quinolone Derivatives

This compound belongs to the quinolone class of compounds, many of which are investigated for their therapeutic potential. The solubility of an active pharmaceutical ingredient (API) is a paramount physicochemical property that dictates its bioavailability and, consequently, its therapeutic effectiveness. Poor aqueous solubility can be a major hurdle in drug development, leading to challenges in formulation and absorption. Therefore, a thorough understanding and quantification of the solubility of this compound in various common solvents are essential early-stage steps in preclinical development. This guide will walk you through the principles and a detailed protocol for generating a comprehensive solubility profile.

Theoretical Framework: Understanding the Physicochemical Drivers of Solubility

The solubility of a compound is a complex interplay between the physicochemical properties of the solute (this compound) and the solvent. Key factors include:

-

Molecular Structure and Polarity: The presence of fluorine atoms, a carboxylic acid ester, and a quinolone core in this compound imparts a specific polarity to the molecule. The difluoro substitution on the benzene ring increases lipophilicity, while the quinolone core with its keto and amine functionalities can participate in hydrogen bonding. The overall solubility will depend on the balance of these features.

-

Solvent Properties: The principle of "like dissolves like" is a fundamental concept in solubility. Polar solvents will more readily dissolve polar solutes, and nonpolar solvents will dissolve nonpolar solutes. A range of solvents with varying polarities should be tested to create a comprehensive solubility profile.

-

pH: For ionizable compounds, pH is a critical determinant of aqueous solubility. Quinolones are typically zwitterionic at physiological pH, which often corresponds to their lowest solubility. The solubility of an acidic compound increases at a pH above its pKa, while the solubility of a basic compound increases at a pH below its pKa.

-

Temperature: Solubility is generally temperature-dependent. For most solid solutes in liquid solvents, solubility increases with temperature. It is crucial to control the temperature during solubility determination to ensure reproducible results.

Experimental Protocol: The Shake-Flask Method for Equilibrium Solubility Determination

The shake-flask method is a widely accepted and accurate technique for determining the equilibrium solubility of a compound.[1][2] The following protocol is a detailed, step-by-step guide for its implementation.

3.1. Materials and Equipment

-

This compound (high purity)

-

A range of common solvents (e.g., Water, Ethanol, Methanol, Acetone, Dimethyl Sulfoxide (DMSO), Dichloromethane, Ethyl Acetate) of analytical grade

-

Phosphate-buffered saline (PBS) at various pH values (e.g., 5.0, 7.4, 9.0)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Syringe filters (e.g., 0.22 µm)

-

Volumetric flasks and pipettes

3.2. Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of saturation.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed to let the excess solid settle.

-

To ensure complete separation of the solid from the supernatant, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a specified time (e.g., 15 minutes).

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

3.3. Self-Validating System and Controls

-

Time to Equilibrium: To ensure that equilibrium has been reached, it is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours) and confirm that the concentration of the dissolved compound does not change significantly over time.

-

Purity of the Compound: The purity of the this compound should be confirmed before starting the experiment, as impurities can affect the solubility measurement.

-

Solvent Purity: Use high-purity solvents to avoid any interference with the analysis.

-

Temperature Control: Maintain a constant and accurately recorded temperature throughout the experiment.

Data Presentation and Interpretation

The quantitative solubility data should be summarized in a clear and concise table. This allows for easy comparison of the solubility of this compound in different solvents.

Table 1: Solubility of this compound in Common Solvents at 25 °C

| Solvent | Dielectric Constant | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 80.1 | Data to be determined | Data to be determined |

| Ethanol | 24.5 | Data to be determined | Data to be determined |

| Methanol | 32.7 | Data to be determined | Data to be determined |

| Acetone | 20.7 | Data to be determined | Data to be determined |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Data to be determined | Data to be determined |

| Dichloromethane | 9.1 | Data to be determined | Data to be determined |

| Ethyl Acetate | 6.0 | Data to be determined | Data to be determined |

| PBS (pH 5.0) | ~80 | Data to be determined | Data to be determined |

| PBS (pH 7.4) | ~80 | Data to be determined | Data to be determined |

| PBS (pH 9.0) | ~80 | Data to be determined | Data to be determined |

Note: The dielectric constant is a measure of a solvent's polarity.

Interpretation of Results:

The results should be analyzed in the context of the theoretical principles discussed earlier. For instance, a higher solubility in polar solvents like water, methanol, and DMSO would suggest that the polar functionalities of the molecule dominate its solubility behavior. Conversely, higher solubility in less polar solvents like dichloromethane and ethyl acetate would indicate a greater influence of the lipophilic regions of the molecule. The pH-dependent solubility in aqueous buffers will provide insights into the compound's pKa and its likely behavior in a physiological environment.

Visualizing the Process and Principles

Diagram 1: Experimental Workflow for Solubility Determination

Caption: Workflow for the shake-flask solubility determination method.

Diagram 2: Factors Influencing Solubility

Caption: Interplay of factors governing the solubility of a compound.

Conclusion

This technical guide provides a robust framework for determining the solubility of this compound in common solvents. By following the detailed experimental protocol and considering the underlying theoretical principles, researchers can generate accurate and reproducible solubility data. This information is invaluable for guiding formulation strategies, predicting in vivo behavior, and ultimately, advancing the development of this and other quinolone-based compounds.

References

-

Blokhina, S. V., Ol'khovich, M. V., Sharapova, A. V., & Perlovich, G. L. (2016). Solubility, lipophilicity and membrane permeability of some fluoroquinolone antimicrobials. Journal of Chemical & Engineering Data, 61(11), 3847-3856. [Link]

-

Louisiana Department of Health. (n.d.). Fluoroquinolones (and Quinolones). [Link]

-

Pawar, P. (2015). SOLUBILITY AND DISSOLUTION FOR DRUG. Share and Discover Knowledge on SlideShare. [Link]

-

Ross, D. L., & Riley, C. M. (1990). Aqueous solubilities of some variously substituted quinolone antimicrobials. International journal of pharmaceutics, 63(3), 237-250. [Link]

-

Bergström, C. A. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Share and Discover Knowledge on SlideShare. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate. National Center for Biotechnology Information. [Link]

- Google Patents. (n.d.).

-

World Health Organization. (2019). Annex 4: Guidance on equilibrium solubility studies. [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

-

BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. [Link]

Sources

An In-depth Technical Guide to Ethyl 7,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate: Synthesis, Properties, and Applications in Drug Development

This technical guide provides a comprehensive overview of Ethyl 7,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, a key intermediate in the synthesis of advanced fluoroquinolone antibiotics. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering in-depth insights into its chemical and physical properties, a detailed synthetic protocol, and its significant role in the pharmaceutical industry.

Introduction: The Significance of a Core Fluoroquinolone Intermediate

This compound is a crucial building block in the synthesis of a range of potent antibacterial agents. The fluoroquinolone class of antibiotics has been a cornerstone in the treatment of various bacterial infections for decades. The specific substitution pattern of this molecule, particularly the presence of fluorine atoms at the 7 and 8 positions of the quinoline ring, imparts unique electronic properties that can influence the biological activity and pharmacokinetic profile of the final drug substance. Understanding the synthesis and characteristics of this intermediate is therefore fundamental for the development of new and improved fluoroquinolone-based therapies.

Physicochemical Properties and Structural Elucidation

The precise chemical structure and properties of this compound are critical for its use in further chemical transformations.

Molecular Formula: C₁₂H₉F₂NO₃

Molecular Weight: 253.20 g/mol

The structural and key physical data for this compound are summarized in the table below:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | ethyl 7,8-difluoro-4-oxo-1H-quinoline-3-carboxylate | PubChem |

| Molecular Formula | C₁₂H₉F₂NO₃ | |

| Molecular Weight | 253.20 g/mol | |

| Appearance | Off-white to pale yellow solid (inferred) | |

| Flash Point | 162.1ºC | |

| Solubility | Soluble in hot DMF and DMSO (inferred from related compounds) |